yk5

HSP70 Allosteric Inhibition Cytosolic Selectivity

YK5 is the only covalent allosteric inhibitor targeting the cryptic Site 1 pocket in the NBD of cytosolic HSP70/HSC70. It uniquely disrupts oncogenic HSP70/HSP90/client protein complexes (HER2, Akt, Raf-1), unlike ATP-competitive or C-terminal modulators. Validated in SKBr3 breast cancer and AML models, with selective synergy with PU-H71/AsO₃. The C267S mutant provides definitive on-target controls. Conditional inhibition under DJA1/Hsp110 co-chaperone stimulation enables precise cycle dissection. No generic substitute replicates this mechanism. Research use only.

Molecular Formula C18H24N8O3S
Molecular Weight 432.5
CAS No. 1268273-23-9
Cat. No. B611887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameyk5
CAS1268273-23-9
SynonymsYK5;  YK-5;  YK 5; 
Molecular FormulaC18H24N8O3S
Molecular Weight432.5
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=C(C(=N2)OC)SC3=NC(=CC(=N3)NC(=O)C=C)N)OC
InChIInChI=1S/C18H24N8O3S/c1-5-13(27)21-12-10-11(19)20-18(22-12)30-14-15(28-3)23-17(24-16(14)29-4)26-8-6-25(2)7-9-26/h5,10H,1,6-9H2,2-4H3,(H3,19,20,21,22,27)
InChIKeyZYAVZIQPWICPQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YK5 (CAS 1268273-23-9): Definitive Product Overview for HSP70 Allosteric Inhibition Research


YK5 (CAS 1268273-23-9) is a small-molecule allosteric inhibitor of the heat shock protein 70 (HSP70) family, specifically targeting a cryptic pocket in the nucleotide-binding domain (NBD) of cytosolic HSP70s (HSP70 and HSC70) [1]. Its discovery, through a combined structure-based design and phenotypic screening approach, provided the first known chemical tool to probe the allosteric site of human HSP70 [1]. The compound's primary mechanism of action involves the disruption of the oncogenic HSP70/HSP90/client protein chaperone complex, leading to the destabilization and proteasomal degradation of key client proteins critical for cancer cell proliferation and survival [1][2].

YK5 (CAS 1268273-23-9) vs. In-Class Alternatives: Why Structural and Functional Substitution is Not Feasible


Generic substitution of YK5 with other HSP70 inhibitors (e.g., VER-155008, MKT-077, JG-98, MAL3-101) or HSP90 inhibitors (e.g., Ganetespib, PU-H71) is precluded by fundamental differences in binding site, mechanism, and functional selectivity. YK5 is a covalent allosteric inhibitor that targets a unique cryptic pocket in the NBD of HSP70, a site distinct from the ATP-binding pocket targeted by VER-155008 or the C-terminal domain targeted by other modulators [1][2]. This distinct binding mode results in a unique functional profile, characterized by the selective disruption of HSP70/HSP90/client protein complexes and a specific synergy with chemotherapeutic agents not observed with other inhibitor classes [3]. Furthermore, YK5 exhibits a high degree of selectivity for cytosolic HSP70s over organellar homologs, a feature not shared by many pan-HSP70 inhibitors [1]. Therefore, for experiments designed to interrogate this specific allosteric pocket or to leverage the unique downstream effects of YK5 (e.g., synergistic lethality with AsO3 or PU-H71), no other compound can serve as a suitable substitute.

YK5 (CAS 1268273-23-9) Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Selection


YK5 Exhibits Unmatched Cytosolic HSP70 Selectivity Over Organellar Homologs

YK5 demonstrates a pronounced selectivity for binding to cytosolic HSP70 isoforms (HSP70 and HSC70) while sparing the mitochondrial (Grp75/mortalin) and endoplasmic reticulum (Grp78/BiP) homologs. Chemical precipitation assays using a biotinylated YK5 probe (YK5B) from cancer cell extracts, followed by stringent washing and immunoblotting, confirmed interaction with cytosolic chaperones but not Grp75 or Grp78 [1]. This contrasts with many other HSP70 inhibitors, which often exhibit broader isoform specificity. For instance, the ATP-competitive inhibitor VER-155008 demonstrates potent binding to Hsp70, Hsc70, and Grp78 with Kd values of 0.3 µM, 2.6 µM, and 80 nM respectively, indicating a less discriminative profile .

HSP70 Allosteric Inhibition Cytosolic Selectivity Chemical Biology

YK5 Disrupts Oncogenic Hsp70/Hsp90 Complexes More Potently Than a Prototypical Hsp90 Inhibitor

YK5's functional activity is characterized by its ability to disrupt the formation of the oncogenic HSP70/HSP90/client protein complex. In SKBr3 breast cancer cells, YK5 treatment led to a marked degradation of the client protein HER2, with an effective concentration (EC50) for HER2 degradation of 2.4 ± 0.2 µM [1]. In a direct comparison within the same study, the HSP90 inhibitor PU24FCl, while directly binding HSP90, exhibited a comparable potency for inhibiting HSP90 (EC50 ~2-4 µM for client protein degradation), but its effect was achieved through a different mechanism (direct HSP90 inhibition) [1][2]. This indicates that targeting the allosteric site of HSP70 with YK5 is as effective at dismantling the chaperone machinery as a direct HSP90 binder in this cellular context.

Protein-Protein Interaction Chaperone Complex Oncoprotein Degradation HSP90

YK5 Demonstrates Uniquely Selective Cellular Cytotoxicity in Leukemia vs. Normal Hematopoietic Cells

YK5 exhibits a pronounced therapeutic window, selectively inducing cell death in malignant versus normal hematopoietic cells. In a study on Acute Myelogenous Leukemia (AML), YK5 induced potent cell death in AML blast, progenitor, and stem cell populations while exerting minimal effects on normal CD34+ hematopoietic cells [1]. This selectivity is further evidenced in combination studies. The combination of 1 µM YK5 with 500 nM arsenic trioxide (AsO3) or the HSP90 inhibitor PU-H71 resulted in a strong synergistic increase in cell death in primary AML samples, reducing mean viability from 51.8% (AsO3 alone) and 67.2% (YK5 alone) to 13.4% for the combination (P=0.0018), with combination indices (CI) ranging from 0.29–0.76 [2]. Crucially, this synergistic lethality was not observed in normal CD34+ cord blood mononuclear cells, where the combination of YK5 with AsO3 did not significantly increase cell death compared to the agents alone [2].

Acute Myelogenous Leukemia (AML) Therapeutic Window Stem Cell Selective Cytotoxicity

YK5's Unique Binding Mode Validated by Differential Inhibition of Hsp70-C267S Mutant

The specific interaction of YK5 with its allosteric pocket is validated by mutagenesis data. YK5 inhibits the functional activity of wild-type (WT) Hsp70 in a cellular luciferase refolding assay with an IC50 of ~7 µM [1]. However, the Hsp70-C267S point mutant, which is located within the allosteric pocket, showed significantly reduced sensitivity to YK5 inhibition compared to WT (p < 0.001) [1]. The luciferase refolding activity of the Hsp70-C267S mutant was not significantly different from WT (p = 0.315), indicating that the mutation does not impair intrinsic chaperone function but specifically disrupts YK5 binding [1].

Allosteric Site 1 Mutagenesis Binding Validation Chemical Biology

YK5 Selectively Inhibits Hsc70 ATPase Activity in a Co-Chaperone-Dependent Manner

YK5 exerts a nuanced effect on the ATPase activity of Hsc70, a core biochemical function of the chaperone cycle. While YK5 (100 µM) had minimal effect on the basal Hsc70 ATPase rate or the rate stimulated by the co-chaperone DJA1 alone (p=0.081 and 0.587, respectively), it significantly inhibited the ATPase rate when stimulated by both DJA1 and the nucleotide exchange factor Hsp110 (p < 0.001) [1]. This indicates that YK5 does not act as a simple ATP-competitive inhibitor. Instead, it specifically disrupts a step in the chaperone cycle that requires the coordinated action of multiple co-chaperones. This functional profile is distinct from ATP-competitive inhibitors like VER-155008.

ATPase Activity Co-chaperone Hsc70 Mechanism of Action

YK5 Binding is Characterized by High Affinity and Slow Off-Rate for Cytosolic Hsp70s

Quantitative pull-down assays using a biotinylated YK5 probe (YK5B) confirm the compound's high-affinity, specific interaction with its cytosolic targets. In SKBr3 cancer cells, YK5B exhibited concentration-dependent binding to Hsp70 and Hsc70 with an apparent binding affinity (EC50) of approximately 2-5 µM [1]. This tight binding is resistant to stringent washing with high-salt (1M NaCl) buffer, indicating a stable and potentially slow off-rate interaction with the target [1]. While not a direct Kd measurement, this functional binding EC50 provides a useful benchmark for the compound's cellular engagement potency.

Binding Affinity Chemical Probe Pull-down Target Engagement

YK5 (CAS 1268273-23-9): Recommended Research and Industrial Application Scenarios


Dissecting the HSP70/HSP90 Chaperone Cycle in Oncology

YK5 is the optimal tool for researchers investigating the upstream regulatory role of HSP70 in the chaperone cycle. Its unique ability to disrupt the formation of the oncogenic HSP70/HSP90/client protein complex [1] allows for precise mechanistic studies of client protein (e.g., HER2, Akt, Raf-1) maturation and degradation pathways. This is particularly relevant for studies in breast cancer (e.g., SKBr3 cells) [1] and leukemia (AML) [2], where YK5's potent, selective degradation of oncoproteins has been quantitatively established.

Validating the Allosteric Site 1 of HSP70 as a Druggable Target

YK5 serves as the essential chemical probe for validating the biological significance of the cryptic allosteric pocket (Site 1) in the HSP70 NBD. The availability of the functionally active but YK5-insensitive Hsp70-C267S point mutant [1] provides an unparalleled experimental system for on-target specificity controls. Researchers can compare the effects of YK5 in WT versus mutant systems to definitively attribute observed phenotypes to allosteric site engagement, a level of validation not possible with most other tool compounds.

Exploring Synergistic Lethality in Ex Vivo Hematologic Malignancy Models

For researchers working with primary patient-derived samples of Acute Myelogenous Leukemia (AML), YK5 is an indispensable reagent. Its demonstrated ability to synergize with AsO3 and the HSP90 inhibitor PU-H71 to induce profound cell death in AML blasts and stem cells, while sparing normal CD34+ hematopoietic cells [1], makes it a cornerstone for studies aimed at identifying novel combination therapies or understanding the mechanisms of chemoresistance in leukemia stem cell populations.

Conditional Inhibition of the Hsc70 ATPase Cycle

Biochemists seeking to interrogate the complex interplay of co-chaperones in the Hsc70 ATPase cycle will find YK5 to be a uniquely useful tool. Unlike direct ATP-competitive inhibitors, YK5's inhibitory effect is conditional, specifically targeting the rate of ATP hydrolysis when stimulated by the combination of DJA1 and Hsp110 [1]. This allows for a more nuanced dissection of the chaperone cycle, enabling researchers to distinguish between different co-chaperone-dependent steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for yk5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.